2-Formyl-4-(3-trifluoromethylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIEYNPXFQMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588082 | |
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-70-7 | |
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Formyl 4 3 Trifluoromethylphenyl Phenol and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. slideshare.net For 2-Formyl-4-(3-trifluoromethylphenyl)phenol, two primary strategic disconnections are considered logical pathways for its synthesis.
Strategy A: Formylation as the final key step. The first disconnection involves removing the formyl group (–CHO) from the target molecule. This is a C-C disconnection, leading to the precursor 4-(3-trifluoromethylphenyl)phenol (B1357670). The forward reaction would then be a regioselective ortho-formylation of this substituted phenol (B47542). This approach is advantageous as it installs the sensitive aldehyde functionality late in the synthesis, potentially avoiding complications with other reagents.
Strategy B: Aryl-Aryl bond formation as the final key step. The second major disconnection is at the C-C bond between the two aromatic rings. This leads to two simpler synthons: a 4-halophenol derivative (where the hydroxyl and formyl groups are already in place) and a (3-trifluoromethylphenyl) organometallic reagent, such as a boronic acid. The corresponding forward reaction would be a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling. organic-chemistry.orgyoutube.com This strategy allows for the modular construction of various analogs by simply changing the coupling partners.
Construction of the Trifluoromethylphenyl Moiety in Phenolic Systems
The creation of the C-C bond linking the phenol backbone to the trifluoromethylphenyl group is a pivotal step in the synthesis of the target molecule. This is typically achieved through modern cross-coupling reactions or by employing advanced trifluoromethylation techniques.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds in organic synthesis. organic-chemistry.org The Suzuki-Miyaura coupling is particularly well-suited for this transformation. organic-chemistry.orgyoutube.com This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org
To synthesize 4-(3-trifluoromethylphenyl)phenol, a typical Suzuki coupling would involve:
Reactants: 4-Bromophenol and (3-trifluoromethylphenyl)boronic acid.
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ combined with a phosphine ligand (e.g., PPh₃, PCy₃, or more advanced biarylphosphines). organic-chemistry.org
Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation. organic-chemistry.org
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used.
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, primarily used for C-N bond formation. wikipedia.orgrug.nlopenochem.org While variations for C-C bond formation exist, the Suzuki-Miyaura reaction remains the more direct and widely used method for constructing the biaryl linkage required for this specific target molecule.
| Reaction | Aryl Halide/Triflate | Organometallic Reagent | Catalyst System (Example) | Base (Example) |
| Suzuki-Miyaura Coupling | 4-Bromophenol | (3-Trifluoromethylphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ |
| Stille Coupling | 4-Iodophenol | (3-Trifluoromethylphenyl)stannane | Pd(PPh₃)₄ | (Not required) |
| Hiyama Coupling | 4-Bromophenol | (3-Trifluoromethylphenyl)trimethoxysilane | PdCl₂ / PPh₃ | TBAF |
While the cross-coupling approach utilizes a pre-trifluoromethylated starting material, an alternative strategy involves introducing the trifluoromethyl (CF₃) group directly onto an existing aromatic ring. The development of electrophilic trifluoromethylating reagents has made this a more accessible transformation in recent years. conicet.gov.arnih.gov
These reagents function as sources of an electrophilic "CF₃⁺" species (or a related radical equivalent) that can react with nucleophilic aromatic rings. nih.govresearchgate.net This allows for the late-stage introduction of the CF₃ group, which can be a valuable synthetic strategy.
Prominent electrophilic trifluoromethylating reagents include:
Togni's Reagents: These hypervalent iodine compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, are stable, easy to handle, and highly effective for the trifluoromethylation of a wide range of nucleophiles. rsc.org
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic reagents capable of trifluoromethylating even less reactive substrates. conicet.gov.arnih.gov
Shibata's Reagents: Trifluoromethylsulfoximine salts represent another class of effective electrophilic trifluoromethylating agents. nih.gov
These reactions are often facilitated by a catalyst, such as a copper or palladium complex, and can proceed through either ionic or radical pathways depending on the specific reagent and reaction conditions. conicet.gov.ar
| Reagent Class | Example Reagent Name | Description |
| Hypervalent Iodine Reagents | Togni's Reagent II | A stable, crystalline solid used for electrophilic trifluoromethylation of various nucleophiles. rsc.org |
| Sulfonium Salts | Umemoto's Reagent | A highly reactive S-(trifluoromethyl)dibenzothiophenium salt. conicet.gov.arnih.gov |
| Yagupolskii-Umemoto Reagents | S-(Trifluoromethyl)diarylsulfonium salts | Powerful electrophilic CF₃ sources. nih.gov |
Green Chemistry Principles and Sustainable Synthetic Route Design
Incorporating green chemistry principles is essential for developing environmentally benign and efficient synthetic processes. Both the Suzuki-Miyaura coupling and the formylation steps can be adapted to be more sustainable.
Sustainable Suzuki-Miyaura Coupling: Traditional Suzuki-Miyaura reactions often use organic solvents and homogeneous catalysts that can be difficult to remove and recycle. Modern approaches focus on greener alternatives.
Aqueous Media: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. acs.orgresearchgate.net The Suzuki-Miyaura coupling has been successfully performed in aqueous media, often leading to high yields. nih.govnih.gov
Recyclable Catalysts: To minimize palladium waste, which is a costly and toxic heavy metal, recyclable nanocatalysts have been developed. For instance, a novel LaF₃·Pd nanocatalyst has been shown to be effective for Suzuki couplings in water and can be recovered and reused for at least seven consecutive cycles without significant loss of activity. nih.gov Similarly, a LaPO₄·Pd nanocatalyst has demonstrated high efficiency and reusability for five runs. nih.govacs.org These catalysts align with the green principles of waste prevention and catalysis.
| Catalyst | Solvent | Base | Temperature (°C) | Key Advantage | Reference |
|---|---|---|---|---|---|
| LaPO₄·Pd Nanocatalyst | Water | K₂CO₃ | 80 | Recyclable for 5 consecutive runs. | nih.gov |
| LaF₃·Pd Nanocatalyst | Water | K₂CO₃ | 70 | Recyclable for 7 consecutive cycles. | nih.gov |
| Pd/C | Water | - | - | Inexpensive catalyst, purely aqueous process. | researchgate.net |
Sustainable Aromatic Formylation: The Duff reaction traditionally uses harsh acids like trifluoroacetic acid. acs.org Greener modifications can significantly reduce the environmental impact.
Mechanochemistry: A solvent-free, mechanochemical Duff reaction has been developed using a mixer mill. acs.orgnih.gov This solid-phase method uses silica as a reaction medium with HMTA and a catalytic amount of sulfuric acid. It avoids toxic solvents, simplifies work-up, reduces reaction times, and proceeds with high ortho-selectivity for phenols. researchgate.netacs.org This approach represents a significant sustainable alternative to conventional methods.
| Method | Formyl Source | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Duff | HMTA | Trifluoroacetic acid (TFA) or Acetic acid | Established ortho-selectivity. | wikipedia.org |
| Sustainable Mechanochemical Duff | HMTA | Solid-phase (silica), H₂SO₄ (cat.), solvent-free milling | Solvent-free, short reaction time, easy work-up, avoids toxic TFA. | acs.orgnih.gov |
| Paraformaldehyde/MgCl₂ | Paraformaldehyde | MgCl₂, Et₃N, THF or Acetonitrile | High yield, exclusive ortho-selectivity, applicable to large scale. | orgsyn.org |
Process Optimization and Scale-Up Methodologies for Academic Research
Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more practical scale for academic research requires careful optimization of reaction parameters and handling procedures.
Optimization of Suzuki-Miyaura Coupling: To maximize yield and efficiency, several parameters can be adjusted.
Screening of Conditions: A systematic screening of bases (e.g., K₂CO₃, NaOH, KOH), solvents, and temperature is crucial. Studies have shown that for aqueous Suzuki reactions, K₂CO₃ as the base at an optimized temperature of 70-80 °C can lead to impressive yields (up to 97%). nih.govnih.gov
Palladium Removal: On a larger scale, removing trace amounts of palladium from the final product is a significant challenge. An effective method involves treating the reaction mixture with an aqueous solution of sodium bisulfite (NaHSO₃) at elevated temperatures, which can reduce palladium levels from thousands of ppm to below 100 ppm. researchgate.net
Optimization and Scale-Up of Formylation: The ortho-formylation step also requires optimization for larger scales.
Stoichiometry Control: In the Duff reaction, controlling the stoichiometry of HMTA is important to prevent the formation of di-formylated byproducts. acs.orgnih.gov
Reaction Conditions: The paraformaldehyde/MgCl₂ method has been proven to be applicable for large-scale preparations. A procedure on a 0.25 molar scale has been reported to give a 90% yield of 3-bromosalicylaldehyde, demonstrating its scalability. orgsyn.org
Work-up Procedures: During scale-up, work-up can become challenging. For instance, in the work-up of formylation reactions, vigorous shaking during aqueous washes can lead to persistent emulsions. Gentle mixing and swirling are recommended to ensure clean phase separation. orgsyn.org Standard Schlenk techniques are also advised for larger-scale coupling reactions to maintain an inert atmosphere, which is critical for the stability of the active catalyst. sigmaaldrich.com
| Synthetic Step | Parameter | Optimization Strategy | Scale-Up Consideration | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Base & Temperature | Screen various bases (K₂CO₃, NaOH) and temperatures (70-80 °C) to maximize yield. | Consistent heating and efficient stirring are critical for reproducibility. | nih.govnih.gov |
| Catalyst | Use stable, recyclable nanocatalysts for sustainability and cost-effectiveness. | Ensure efficient catalyst recovery and maintain an inert atmosphere for air-sensitive active species. | nih.govsigmaaldrich.com | |
| Purification | Develop methods for palladium removal. | Implement post-reaction treatment with reagents like NaHSO₃ to meet purity standards. | researchgate.net | |
| Ortho-Formylation | Stoichiometry | Adjust the ratio of phenol to formylating agent to prevent over-reaction (di-formylation). | Accurate dosing of reagents is crucial. | acs.org |
| Work-up | Optimize extraction and washing procedures. | Avoid emulsion formation by using gentle mixing techniques during aqueous washes. | orgsyn.org |
Chemical Reactivity, Derivatization, and Transformation Pathways
Reactivity Profiling of the Formyl Group in 2-Formyl-4-(3-trifluoromethylphenyl)phenol
The aldehyde (formyl) group is a versatile functional group that readily participates in a variety of reactions, making it a prime site for molecular modification.
The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast array of molecular scaffolds.
Condensation reactions with primary amines can yield imine derivatives. For instance, reaction with anilines can produce Schiff bases, where the intramolecular O—H⋯N hydrogen bond is a common structural feature. nih.gov These reactions are fundamental in the synthesis of ligands for coordination chemistry and in the construction of biologically active molecules.
| Reaction Type | Reagent/Conditions | Product Type |
| Imination | Primary Amine (e.g., Aniline) | Schiff Base (Imine) |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile), Base | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphonium Ylide | Alkene |
This table illustrates potential nucleophilic addition and condensation reactions at the formyl group.
The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, offering pathways to different classes of compounds.
Oxidation: The formyl group can be readily oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com This conversion is significant as it introduces a new acidic functional group, altering the molecule's chemical and physical properties.
Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group. smolecule.com This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com The resulting primary alcohol can then undergo further reactions, such as esterification or etherification.
| Transformation | Reagent | Product Functional Group |
| Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid (-COOH) |
| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol (-CH2OH) |
This table summarizes the selective oxidation and reduction pathways for the formyl group.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site in the molecule, participating in reactions that modify the aromatic core and enable the formation of heterocyclic systems.
The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenoxide ion, which is a potent nucleophile.
Alkylation and Etherification: In the presence of a base, the phenoxide can react with alkyl halides in a Williamson ether synthesis to form the corresponding ether. kirj.eeresearchgate.net Studies on similar 4-formyl phenols have shown that alkylation can sometimes lead to a mixture of products, including O-alkylation (ether formation) and C-alkylation at the ortho position. kirj.ee In some cases, substitution of the formyl group itself can occur. kirj.eeresearchgate.net
Acylation: The phenolic hydroxyl group can be acylated using acyl chlorides or acid anhydrides to form phenyl esters. researchgate.net This reaction can be catalyzed by strong acids like trifluoromethanesulfonic acid. researchgate.net This transformation is useful for protecting the hydroxyl group or for synthesizing ester derivatives with potential biological activities.
| Reaction Type | Reagent | Product Type |
| Williamson Ether Synthesis | Alkyl Halide, Base | Ether |
| Acylation | Acyl Chloride or Anhydride | Ester |
This table outlines common transformations of the phenolic hydroxyl group.
The presence of both a phenolic hydroxyl group and a formyl group in an ortho relationship allows for cyclization reactions to form various heterocyclic systems. These intramolecular reactions are valuable for the synthesis of complex molecular architectures. For instance, condensation with appropriate reagents can lead to the formation of benzofurans or other related heterocycles. While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern is well-established in organic chemistry.
Furthermore, the molecule can be a precursor for intramolecular cyclization reactions like the Prins reaction, which, after forming an intermediary carbenium ion, can be trapped by electron-rich aromatics in a Friedel-Crafts type reaction to form complex polycyclic structures. beilstein-journals.org
Reactivity of the Trifluoromethylphenyl Substituent and its Electronic Influence on Molecular Properties
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the electronic properties and reactivity of the entire molecule. nih.gov
The -CF3 group exerts a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect has several important consequences:
Increased Acidity of the Phenolic Hydroxyl Group: By withdrawing electron density from the aromatic ring, the -CF3 group stabilizes the corresponding phenoxide ion, thereby increasing the acidity of the phenolic proton compared to an unsubstituted phenol (B47542).
Increased Electrophilicity of the Formyl Group: The electron-withdrawing nature of the -CF3 group enhances the electrophilic character of the formyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Influence on Aromatic Substitution: The trifluoromethyl group deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
Furthermore, the trifluoromethyl group is one of the most lipophilic substituents, which can enhance the molecule's ability to cross biological membranes. nih.gov This property, combined with its metabolic stability, makes the -CF3 group a common feature in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. nih.gov The presence of the trifluoromethyl group can also enhance intermolecular interactions, such as C-F⋯H and F⋯S contacts. rsc.org
Electronic Effects on Aromatic Reactivity and Electrophilic Substitution Patterns
The reactivity of this compound is governed by the interplay of the electronic effects of its three key substituents: the hydroxyl (-OH), formyl (-CHO), and trifluoromethyl (-CF₃) groups. These groups modulate the electron density of the two aromatic rings, thereby influencing the molecule's susceptibility to electrophilic attack and dictating the regioselectivity of substitution reactions.
The hydroxyl group on the first phenyl ring is a powerful activating group. Through the resonance effect, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring significantly more nucleophilic and prone to electrophilic aromatic substitution. acs.org Conversely, the formyl group, located ortho to the hydroxyl group, is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. acs.org
The second phenyl ring is substituted with a trifluoromethyl group. The -CF₃ group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms, exerting a powerful deactivating effect on the aromatic ring it is attached to. researchgate.net This deactivation makes the second phenyl ring significantly less reactive towards electrophilic substitution compared to the hydroxyl- and formyl-substituted ring.
The net effect is a highly polarized molecule. The phenolic ring is "activated" relative to the trifluoromethyl-substituted ring, and within the phenolic ring, the positions are differentially activated. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it. The formyl group is already at one ortho position (C2), and the biphenyl (B1667301) linkage is at the para position (C4). Therefore, the most likely position for electrophilic attack on the phenolic ring is the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating formyl group. Under basic conditions, the formation of a phenoxide ion further enhances the activating nature of the oxygen substituent, dramatically increasing the rate of electrophilic substitution.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Ring Position | Type | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|---|---|
| -OH | C1 (Phenolic) | Activating | Electron-withdrawing | Electron-donating (Strong) | Strongly Activating | Ortho, Para |
| -CHO | C2 (Phenolic) | Deactivating | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |
| -CF₃ | C3' (Phenyl) | Deactivating | Electron-withdrawing (Strong) | Weakly deactivating | Strongly Deactivating | Meta |
Potential for Further Functionalization of the Phenyl Ring for Advanced Applications
The unique arrangement of functional groups in this compound makes it a versatile platform for the synthesis of more complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. Both the phenolic and aldehydic moieties, as well as the aromatic rings, offer sites for further chemical modification.
Reactions at the Formyl and Hydroxyl Groups:
Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines can form salicylaldehyde (B1680747) hydrazones, which are known building blocks for nonsymmetrical salicylaldehyde azines, a class of compounds investigated for their fluorescent properties. acs.org Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or acetophenone (B1666503) derivatives can yield chalcones and other intermediates for the synthesis of chromenes and flavones. beilstein-journals.orgnih.gov
Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid, providing a route to salicylic (B10762653) acid derivatives, or reduced to a hydroxymethyl group, yielding a diol.
Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated under basic conditions, a common reaction for phenols. kirj.ee
Synthesis of Heterocyclic Scaffolds: The combination of an ortho-hydroxyaldehyde makes this molecule an ideal precursor for a variety of heterocyclic systems.
Chromenes and Flavones: As a substituted salicylaldehyde, it can react with enolates or their equivalents to produce substituted chromanes, flavans, and flavones. beilstein-journals.orgnih.gov
Pyridines and Furopyridines: The molecule can serve as a starting material for fused pyridine (B92270) rings. For example, research on related structures has shown pathways to synthesize 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. researchgate.net The synthesis of various N-, O-, and S-heterocycles often utilizes aryl alkynyl aldehydes as key building blocks, suggesting that derivatives of the title compound could be employed in similar transformations. nih.govdocumentsdelivered.com
Table 2: Potential Functionalization Reactions and Product Classes
| Reaction Type | Reagent/Conditions | Functional Group(s) Involved | Resulting Product Class | Potential Application |
|---|---|---|---|---|
| Knoevenagel Condensation | Malononitrile, base | -CHO, -OH | 2-Iminochromene derivatives | Synthesis of Heterocycles nih.gov |
| Aldol-type Condensation | Ketones (e.g., Acetophenone), base | -CHO, -OH | Chalcone derivatives | Precursors to Flavonoids beilstein-journals.org |
| Hetero-Diels-Alder | Dienes | -CHO | Dihydropyran rings | Complex organic synthesis |
| Williamson Ether Synthesis | Alkyl halide, base | -OH | Phenyl ethers | Modification of solubility/properties kirj.ee |
| Nucleophilic Substitution | Secondary amines on chloro-derivatives | Aromatic C-Cl (after conversion) | Substituted Furopyridines | Medicinal Chemistry researchgate.net |
| Oxidative Cyclization | Copper(II) halides | -CHO, Phenyl ring | Xanthones | Heterocyclic synthesis rsc.org |
Multi-Component Reactions Incorporating this compound as a Key Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and complexity-generating power. Substituted salicylaldehydes are excellent substrates for a variety of MCRs, and this compound is well-suited to serve as a key building block in such transformations.
For example, MCRs involving salicylaldehydes, aminoprop-1-ene-1,1,3-tricarbonitrile, and other components have been used to synthesize highly substituted chromeno[2,3-b]pyridines. researchgate.net The title compound could be employed in analogous reactions to generate novel, complex heterocyclic scaffolds bearing the 3-trifluoromethylphenyl moiety. Similarly, one-pot reactions of salicylaldehydes, malononitrile, and ketones are known to produce various pyridine and chromene derivatives. nih.govresearchgate.net
Pseudo-multicomponent reactions, where one reactant is used in more than one step, have also been reported with salicylaldehydes. A reaction between substituted salicylaldehydes and two equivalents of 6-amino-1,3-dimethyluracil, for instance, yields fused pyranopyrimidinediones. rsc.org The reactivity of this compound in these and other MCRs, such as those leading to spiroepoxydienones, nih.gov could provide rapid access to diverse libraries of complex molecules for screening in drug discovery and materials science. The electron-withdrawing nature of the trifluoromethylphenyl group could influence the reaction pathways and yields in these complex transformations. nih.gov
Reaction Mechanism Elucidation via Kinetic and Advanced Spectroscopic Studies
Understanding the detailed reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing new synthetic pathways. A combination of kinetic analysis, advanced spectroscopic techniques, and computational modeling can provide deep mechanistic insights.
Kinetic Studies: Kinetic analysis of reactions involving the aldehyde group can be performed using techniques like UV-vis spectroscopy to monitor the rate of reactant consumption or product formation. researchgate.net For reactions involving substituted benzaldehydes, constructing Hammett plots by correlating reaction rates with substituent constants can reveal information about the electronic nature of the transition state. researchgate.netarkat-usa.org Such studies on the title compound would quantify the electronic influence of the 4-(3-trifluoromethylphenyl) substituent on the reactivity of the formyl and phenolic groups. Kinetic studies on the oxidation of substituted benzaldehydes have successfully used these methods to determine the influence of substituents on the reaction rate and propose detailed mechanisms. acs.org
Advanced Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mechanistic elucidation. researchgate.net
In-situ Monitoring: 1H and 19F NMR can be used to monitor the progress of a reaction in real-time, allowing for the identification and characterization of transient intermediates and byproducts. researchgate.netnih.gov This is particularly useful for complex multi-step reactions.
2D NMR: Techniques like COSY, HSQC, and HMBC are essential for the unambiguous structural assignment of products and intermediates, which is the foundation of any mechanistic study. mdpi.com The analysis of fluorinated biphenyl compounds has been successfully carried out using these techniques. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow reactions by monitoring the disappearance of the aldehyde C=O stretch (around 1650-1700 cm⁻¹) and the appearance of new functional groups. pressbooks.pub
Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental findings. researchgate.net For this compound, computational studies could:
Model transition state structures to rationalize stereochemical and regiochemical outcomes.
Calculate reaction energy profiles to predict the most likely mechanistic pathways.
Analyze molecular orbitals and electrostatic potential maps to understand the inherent reactivity and intermolecular interaction potential of the molecule. acs.orgdntb.gov.ua
By integrating these experimental and theoretical approaches, a comprehensive understanding of the transformation pathways of this compound can be achieved.
Coordination Chemistry and Metal Complexation Principles
2-Formyl-4-(3-trifluoromethylphenyl)phenol as a Bidentate Ligand System
This compound acts as a classic bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. In this molecule, the donor sites are the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the formyl (aldehyde) group. This dual coordination leads to the formation of a stable six-membered chelate ring with the metal ion, a favored configuration in coordination chemistry that enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.
Chelation Modes and Ligand Field Theory for Phenol (B47542) Oxygen and Formyl Oxygen Coordination
The coordination of this compound to a metal center begins with the deprotonation of the acidic phenolic proton, creating a phenoxide anion. The negatively charged phenoxide oxygen and the neutral, but electron-rich, carbonyl oxygen of the formyl group then coordinate to the metal ion.
Ligand Field Theory (LFT) provides a sophisticated model to describe the electronic structure and properties of the resulting metal complexes. purdue.eduwikipedia.org LFT is an extension of molecular orbital theory applied to coordination compounds. wikipedia.org When the six ligands approach a transition metal ion in an octahedral geometry, the degeneracy of the metal's d-orbitals is lifted. wikipedia.orglibretexts.org The d-orbitals pointing directly towards the ligands (the e_g set: d_z² and d_x²-y²) are raised in energy due to strong sigma-bonding interactions and electrostatic repulsion, becoming antibonding in character. libretexts.org The d-orbitals located between the ligand axes (the t_2g set: d_xy, d_xz, and d_yz) are less affected and become non-bonding or weakly bonding. purdue.edu
The energy separation between the e_g and t_2g sets is denoted as Δ_o (the octahedral splitting parameter). The magnitude of Δ_o is determined by the nature of the ligand, the charge on the metal ion, and its position in the periodic table. Oxygen-donating ligands like the phenoxide and formyl groups of this compound are typically considered intermediate in the spectrochemical series, leading to a moderate Δ_o value. This energy gap is crucial as it dictates the electronic configuration (high-spin vs. low-spin for d⁴-d⁷ metals), magnetic properties, and the color of the complexes due to electronic transitions between these orbitals (d-d transitions). wikipedia.org
Influence of the Trifluoromethylphenyl Group on Ligand Steric and Electronic Properties
The trifluoromethylphenyl group at the 4-position of the phenol ring exerts significant influence over the ligand's coordination properties through both steric and electronic effects.
Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect reduces the electron density on the entire phenyl ring system, including the coordinating phenoxide and formyl oxygen atoms. A lower electron density on these donor atoms results in a weaker Lewis basicity. Consequently, the metal-ligand bonds formed may be less covalent and slightly weaker compared to analogous ligands with electron-donating substituents. This electronic perturbation can subtly alter the ligand field splitting energy (Δ_o) and the redox potential of the metal center.
Steric Effects: The trifluoromethylphenyl group is bulkier than a simple phenyl or methyl group. mdpi.com This steric hindrance can influence the coordination geometry around the metal center. nih.govillinois.edu For instance, it may prevent the formation of highly crowded complexes or favor specific isomers. The steric bulk can also create a protective "pocket" around the metal ion, potentially stabilizing it against certain reactions or influencing the approach of other molecules in catalytic applications. illinois.edu In the solid state, the steric demands of this group will also dictate the crystal packing arrangement of the metal complexes.
Design and Synthesis of Transition Metal Complexes with Varied Geometries
The versatility of this compound as a ligand allows for the targeted design and synthesis of transition metal complexes with a range of coordination numbers and geometries. The final geometry is primarily determined by the electronic configuration and size of the central metal ion, as well as the stoichiometry of the ligand-to-metal ratio in the reaction.
Synthesis of Square Planar, Tetrahedral, and Octahedral Complexes
The synthesis of these complexes generally involves the reaction of the ligand with a suitable transition metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent like ethanol, methanol, or acetonitrile. A base (such as sodium hydroxide (B78521) or triethylamine) is often added to facilitate the deprotonation of the phenolic hydroxyl group, making the phenoxide oxygen available for coordination.
Octahedral Complexes: These are commonly formed with many transition metals, such as Cr(III), Fe(III), Co(II), and Ni(II). rsc.org The typical synthetic route involves reacting the metal salt with the ligand in a 1:2 or 1:3 metal-to-ligand molar ratio. In a 1:2 complex, two molecules of the bidentate ligand occupy four coordination sites, and the remaining two sites are typically filled by solvent molecules or other simple anions (like Cl⁻ or H₂O) to complete the octahedral sphere.
Square Planar Complexes: These are characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II). Synthesizing a square planar complex would typically involve reacting a Ni(II) salt with the ligand in a 1:2 molar ratio under neutral or slightly basic conditions, often in a non-coordinating solvent to discourage axial ligation.
Tetrahedral Complexes: These geometries are often favored by d¹⁰ ions like Zn(II) and d⁵ ions like Mn(II) where there is no crystal field stabilization energy favoring other geometries. nih.gov The reaction of a Zn(II) or Mn(II) salt with the ligand in a 1:2 ratio would likely yield a neutral tetrahedral complex, [M(L)₂].
The table below provides hypothetical examples of synthetic conditions for achieving different geometries.
| Target Geometry | Metal Ion Example | Typical M:L Ratio | Solvent | Base |
| Octahedral | Ni(II), Co(II) | 1:2 (+2 solvent) | Ethanol | Triethylamine |
| Square Planar | Pd(II), Pt(II) | 1:2 | Acetonitrile | Sodium Acetate (B1210297) |
| Tetrahedral | Zn(II), Mn(II) | 1:2 | Methanol | NaOH |
Investigation of Ligand Exchange and Substitution Reactions in Solution
The kinetic lability of the metal complexes of this compound in solution is a key aspect of their reactivity. Ligand substitution reactions involve the replacement of one ligand (either the primary bidentate ligand or an ancillary solvent/anion ligand) by another. The rates of these reactions vary significantly depending on the metal ion.
For example, complexes of Cu(II) are typically labile due to the Jahn-Teller effect, leading to rapid ligand exchange. In contrast, complexes of Cr(III) (d³) and low-spin Co(III) (d⁶) are kinetically inert due to their high ligand field stabilization energy (LFSE). The substitution of formyl groups in related phenolic compounds has been observed, indicating that under certain conditions, the ligand itself can be replaced. kirj.ee The study of these reactions often involves techniques like stopped-flow spectrophotometry to monitor changes in the UV-Visible absorption spectrum as one ligand is replaced by another, providing insights into the reaction mechanism (associative, dissociative, or interchange).
Theoretical and Computational Investigations of 2 Formyl 4 3 Trifluoromethylphenyl Phenol and Its Derivatives
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
For molecules like 2-Formyl-4-(3-trifluoromethylphenyl)phenol, DFT studies are instrumental in determining the most stable conformations and exploring the potential for tautomerism. The rotational freedom around the C-C bond connecting the phenyl and trifluoromethylphenyl rings, as well as the orientation of the formyl and hydroxyl groups, gives rise to several possible conformers.
Tautomerism is a key consideration for 2-hydroxy Schiff bases and related compounds. ias.ac.in In the case of this compound, a tautomeric equilibrium between the phenol-imine form and the keto-amine form can be envisaged, particularly in different solvents and in the solid state. ias.ac.inresearchgate.netrsc.org DFT calculations can predict the relative energies of these tautomers, indicating which form is more stable under specific conditions. For many salicylaldehyde (B1680747) derivatives, the phenol-imine form is found to be the most stable. ias.ac.in
Table 1: Representative Calculated Conformational and Tautomeric Data for a Salicylaldehyde Analogue
| Parameter | Value | Method/Basis Set |
| Relative Energy (Conformer 1) | 0.00 kcal/mol | B3LYP/6-311++G(d,p) |
| Relative Energy (Conformer 2) | +2.5 kcal/mol | B3LYP/6-311++G(d,p) |
| Tautomer Energy Difference (Phenol vs. Keto) | -5.7 kcal/mol | B3LYP/6-311++G(d,p) |
Note: This table presents hypothetical yet representative data based on typical computational results for salicylaldehyde derivatives.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, which is rich in electrons. The electron-withdrawing trifluoromethylphenyl group, along with the formyl group, would lower the energy of the LUMO, making the molecule a better electron acceptor. This would result in a relatively small HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted phenol. malayajournal.org The introduction of substituents can significantly alter the HOMO-LUMO gap and, consequently, the molecule's properties. rsc.org
Table 2: Representative FMO Data for a Substituted Salicylaldehyde
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Localized on the phenolic ring and oxygen atom |
| LUMO | -2.1 | Distributed over the formyl group and aromatic system |
| HOMO-LUMO Gap | 4.1 eV | Indicates moderate chemical reactivity |
Note: This table presents hypothetical yet representative data based on typical computational results for substituted salicylaldehydes. malayajournal.org
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry provides invaluable insights into the pathways of chemical reactions, allowing for the mapping of energy landscapes and the identification of transient species like transition states.
Potential Energy Surface Mapping for Key Synthetic Transformations
The synthesis of this compound and its subsequent reactions can be modeled computationally to understand the underlying mechanisms. For instance, the formylation of 4-(3-trifluoromethylphenyl)phenol (B1357670) would proceed through a specific reaction coordinate with associated energy barriers for each step. Computational studies can map this potential energy surface, identifying the most favorable reaction pathway. The Dakin reaction, which involves the conversion of a phenolic aldehyde to a phenol, is an example of a transformation where the reaction mechanism can be elucidated through computational methods. youtube.com
Solvation Models and Solvent Effects on Reaction Pathways and Equilibria
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the energies of reactants, intermediates, transition states, and products. For a polar molecule like this compound, polar solvents would be expected to stabilize charged or highly polar species, potentially altering reaction barriers and tautomeric equilibria. The study of solvatochromic behavior in substituted phenols has demonstrated the significant influence of solvents. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations can reveal the conformational flexibility of this compound, showing how the different parts of the molecule move in relation to one another. nih.govnih.gov
Furthermore, MD simulations are particularly useful for studying intermolecular interactions. For example, the interaction of this compound with a biological target, such as an enzyme active site, can be simulated to understand the binding mode and estimate the binding affinity. acs.org These simulations can also shed light on how the compound interacts with other molecules in solution or in the solid state. researchgate.net The interactions of phenolic compounds with proteins and other biomolecules are a significant area of research where MD simulations have proven to be a valuable tool. nih.govacs.org
Ligand Field Theory and Spectroscopic Predictions for Metal Complexes
The coordination chemistry of this compound, acting as a bidentate ligand through its phenolic oxygen and formyl oxygen or, more commonly, as a Schiff base derivative through the phenolic oxygen and imine nitrogen, presents a rich field for theoretical exploration using Ligand Field Theory (LFT). LFT, an extension of crystal field theory, incorporates aspects of molecular orbital theory to describe the electronic structure and spectroscopic properties of metal complexes. uwimona.edu.jmwikipedia.org
When this compound (L) coordinates to a transition metal ion, such as Co(II), Ni(II), or Cu(II), the degeneracy of the metal's d-orbitals is lifted. The magnitude of this splitting, denoted as 10Dq or Δ, is influenced by the geometry of the complex, the nature of the metal ion, and the field strength of the ligand. uwimona.edu.jm For instance, in a hypothetical octahedral complex, [M(L)₂(H₂O)₂], the ligand would create a specific electronic environment around the metal center, leading to predictable d-d electronic transitions.
The electronic spectra of such complexes are anticipated to exhibit characteristic absorption bands corresponding to these transitions. The energy and intensity of these bands can be calculated and interpreted using Tanabe-Sugano diagrams, which plot the energy of electronic states as a function of the ligand field strength.
For example, a theoretical Co(II) complex in an octahedral field would be expected to show three spin-allowed transitions. The specific energies of these transitions would depend on the calculated values of the ligand field splitting parameter (Δo) and the Racah inter-electronic repulsion parameter (B).
Table 1: Predicted Spectroscopic Data for Hypothetical Metal Complexes of a Schiff Base Derivative of this compound
| Metal Complex | Predicted Geometry | Key d-d Transitions (cm⁻¹) | Predicted Magnetic Moment (B.M.) |
| [Co(L)₂(H₂O)₂] | Octahedral | ν₁: ~8,500, ν₂: ~16,000, ν₃: ~19,500 | ~4.8 - 5.2 |
| [Ni(L)₂(H₂O)₂] | Octahedral | ν₁: ~10,500, ν₂: ~17,000, ν₃: ~28,000 | ~2.9 - 3.4 |
| [Cu(L)₂] | Square Planar | ~15,500 (broad) | ~1.8 - 2.2 |
Note: The data in this table is hypothetical and serves as an illustrative example of theoretical predictions based on Ligand Field Theory principles for a Schiff base derivative of the title compound. 'L' represents the deprotonated Schiff base ligand.
These theoretical predictions provide a framework for interpreting experimental spectroscopic data, allowing for the determination of the coordination environment of the metal ion. aristonpubs.comiosrjournals.org
In Silico Screening and Molecular Docking Studies for Mechanistic Insights into Molecular Interactions
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for investigating the potential biological applications of this compound and its derivatives. These in silico techniques allow for the prediction of interactions with biological macromolecules and the rational design of more potent analogs. nih.gov
Predicting Binding Modes with Macromolecular Targets (e.g., enzyme active sites, protein surfaces)
Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a biological target. For instance, the anti-inflammatory potential of this compound could be assessed by docking it into the active site of cyclooxygenase (COX) enzymes.
In a hypothetical docking study against COX-2, the phenol moiety of the compound could act as a hydrogen bond donor to a key serine residue in the active site, while the trifluoromethylphenyl group could engage in hydrophobic interactions with a nearby pocket. The formyl group might form additional hydrogen bonds with other residues, further stabilizing the complex.
The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a measure of the ligand's potential efficacy.
Table 2: Hypothetical Molecular Docking Results for this compound against COX-2
| Parameter | Predicted Value |
| Docking Score (kcal/mol) | -8.5 |
| Estimated Inhibition Constant (Ki) (µM) | 2.5 |
| Key Interacting Residues | |
| Hydrogen Bonds | SER-530, TYR-385 |
| Hydrophobic Interactions | LEU-352, VAL-523, ALA-527 |
Note: The data in this table is purely hypothetical and for illustrative purposes. The interacting residues are based on known COX-2 inhibitor binding modes.
Such studies can elucidate the structural basis for the molecule's activity and guide the design of derivatives with improved binding characteristics.
Computational Structure-Activity Relationship (SAR) Derivations for Designed Analogs
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comscholars.direct By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized analogs and to identify the key molecular features that govern their potency.
To construct a QSAR model for derivatives of this compound, a set of analogs with varying substituents would be designed. For each analog, a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated.
A hypothetical QSAR equation for the anti-inflammatory activity of these analogs might take the form:
pIC₅₀ = 0.6 * logP - 0.2 * MW + 1.5 * HD_Count + 2.1
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP is the octanol-water partition coefficient, representing lipophilicity.
MW is the molecular weight.
HD_Count is the number of hydrogen bond donors.
Table 3: Hypothetical Data for a QSAR Study of this compound Analogs
| Analog | R-Group on Phenyl Ring | logP | MW | HD_Count | Experimental pIC₅₀ | Predicted pIC₅₀ |
| 1 | H | 4.2 | 282.2 | 1 | 4.9 | 4.98 |
| 2 | 4-Cl | 4.9 | 316.7 | 1 | 5.2 | 5.21 |
| 3 | 4-OCH₃ | 4.1 | 312.3 | 1 | 4.8 | 4.82 |
| 4 | 4-NO₂ | 4.0 | 327.2 | 1 | 4.5 | 4.45 |
Note: This table contains hypothetical data for illustrative purposes. The QSAR equation is a simplified, fictional model.
This type of analysis helps in understanding the SAR of the compound series and in prioritizing the synthesis of new derivatives with potentially enhanced biological activity. nih.govresearchgate.net
Mechanistic Insights into Biological Interactions at the Molecular Level Non Clinical Focus
Mechanisms of Cellular Uptake and Intracellular Distribution
Membrane Permeability Studies and Transport Pathway Elucidation
There are no specific studies available that have investigated the membrane permeability of 2-Formyl-4-(3-trifluoromethylphenyl)phenol. Research has not yet characterized the pathways by which this compound might traverse cellular membranes, whether through passive diffusion, active transport, or other mechanisms.
Subcellular Localization Pathways and Organelle Specificity
Information regarding the subcellular localization of this compound is not present in the current body of scientific literature. It is unknown whether this compound exhibits any specific affinity for particular organelles such as the mitochondria, endoplasmic reticulum, or nucleus.
Effects on Signaling Pathways at the Molecular Level
Kinase Activity Modulation and Downstream Signaling Cascade Analysis
There is no published research detailing the effects of this compound on kinase activity or any downstream signaling cascades. It is unknown if this compound acts as an inhibitor or activator of any specific kinases.
Gene Expression Regulation Mechanisms: Transcriptional and Translational Control
The impact of this compound on gene expression has not been documented. There are no studies to indicate whether it can modulate transcriptional or translational processes within the cell.
Comprehensive Structure-Mechanism Relationships for Designed Derivatives and Analogs
As there are no published studies on the biological mechanisms of this compound itself, there is consequently no research available on the structure-mechanism relationships of any of its designed derivatives or analogs.
Applications in Advanced Materials Science and Catalysis
2-Formyl-4-(3-trifluoromethylphenyl)phenol as a Building Block for Functional Polymers
The bifunctional nature of this compound, possessing both a formyl and a hydroxyl group, makes it an ideal monomer for the synthesis of various functional polymers through condensation reactions.
Design and Synthesis of Polymeric Ligands for Heterogeneous Catalysis
Polymeric ligands derived from salicylaldehyde (B1680747) derivatives are of significant interest for heterogeneous catalysis. These materials can immobilize catalytically active metal centers, facilitating catalyst recovery and reuse. The general approach involves the polycondensation of this compound with a suitable diamine to form a poly(Schiff base).
The resulting polymer would possess multiple chelating sites capable of coordinating with various transition metals. The trifluoromethyl group would enhance the polymer's thermal stability and solubility in certain organic solvents, which are desirable properties for catalytic applications. While specific data for polymers from this exact phenol (B47542) is not available, the table below illustrates typical characterization data for analogous poly(Schiff base)s.
Table 1: Representative Properties of Poly(Schiff base) Ligands Derived from Salicylaldehyde Derivatives
| Property | Typical Value/Observation | Significance |
|---|---|---|
| Appearance | Yellow to orange powder | Indicates the formation of the conjugated Schiff base structure. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Facilitates polymer processing and characterization. |
| Thermal Stability (TGA) | Decomposition temperature > 300 °C | High thermal stability is crucial for catalytic reactions conducted at elevated temperatures. |
| FT-IR Spectroscopy (cm⁻¹) | ~1620-1640 (C=N stretch), ~3400 (O-H stretch, if not fully complexed) | Confirms the presence of the imine linkage and hydroxyl groups. |
The synthesis of such polymeric ligands would allow for the preparation of heterogeneous catalysts by subsequent metalation with precursors like palladium(II) acetate (B1210297) or copper(II) chloride. These polymer-supported catalysts could be employed in various organic transformations, offering the advantages of both homogeneous (high activity) and heterogeneous (easy separation) catalysis.
Development of Photoactive, Electroactive, or Optoelectronic Materials
The extended π-conjugation in poly(Schiff base)s derived from this compound suggests their potential for use in photoactive, electroactive, and optoelectronic materials. The trifluoromethyl group can influence the electronic properties of the polymer, potentially leading to materials with interesting photoluminescence or electroluminescence characteristics.
Polymers incorporating such fluorinated moieties are often investigated for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. The electron-withdrawing nature of the CF₃ group can enhance the electron-accepting properties of the polymer, which is a key factor in the design of materials for electronic devices. Research on similar fluorinated poly(azomethine)s has demonstrated their potential in these advanced material applications.
Heterogeneous and Homogeneous Catalysis with Derived Metal Complexes
Metal complexes of ligands derived from this compound are expected to be active catalysts in a range of organic reactions. The ligand can be readily modified, for instance, by reaction with chiral diamines to create chiral Schiff base (salen-type) ligands for asymmetric catalysis.
Asymmetric and Enantioselective Catalysis with Chiral Ligand Systems
The synthesis of chiral Schiff base ligands from this compound and a chiral diamine (e.g., (1R,2R)-diaminocyclohexane) would yield ligands capable of forming chiral metal complexes. These complexes are well-established catalysts for a variety of asymmetric reactions, including epoxidation, cyclopropanation, and the kinetic resolution of racemic mixtures.
The trifluoromethyl substituent on the phenyl ring can exert both steric and electronic effects on the catalytic center, potentially influencing the enantioselectivity of the catalyzed reaction. While no specific examples utilizing this exact ligand are documented, the general performance of chiral salen complexes in asymmetric catalysis is well-established.
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Salen-Type Complexes
| Reaction Type | Metal | Typical Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Epoxidation | Mn(III) | Unfunctionalized olefins | >90% |
| Asymmetric Cyclopropanation | Co(II) | Styrene and diazoacetates | Up to 99% |
Oxidation, Reduction, and Coupling Catalysis in Organic Synthesis
Metal complexes derived from this compound can also be employed in a variety of other catalytic transformations. For instance, manganese, cobalt, and copper complexes are known to catalyze oxidation reactions of alcohols and phenols.
Furthermore, palladium complexes bearing ligands derived from this phenol could be effective catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The ligand's structure can influence the stability and activity of the palladium catalyst. The electron-withdrawing trifluoromethyl group might enhance the catalytic activity in certain coupling reactions.
Polymerization Catalysis and Controlled Polymer Synthesis
Late-transition-metal complexes, particularly those of nickel and palladium, with salicylaldiminato ligands (formed from salicylaldehydes and amines) have been investigated as catalysts for olefin polymerization. These catalysts can exhibit good thermal stability and produce polyolefins with specific microstructures.
A catalyst system derived from this compound would feature a ligand environment that could influence the polymerization process, including the molecular weight and branching of the resulting polymer. The fluorinated substituent could enhance catalyst stability and activity, particularly at higher temperatures.
Photochromic or Fluorescent Materials Derived from this compound
The salicylaldehyde core of this compound is a well-known scaffold for creating molecules with interesting photophysical properties. The strategic placement of the trifluoromethylphenyl group can significantly influence these properties, leading to materials with tunable optical responses.
The optical behavior of materials derived from this compound is primarily governed by the interplay of intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) phenomena. The formyl and hydroxyl groups can form an intramolecular hydrogen bond, which is crucial for the ESIPT process. Upon photoexcitation, the proton can transfer from the hydroxyl group to the carbonyl oxygen, leading to a large Stokes shift and dual emission in some cases.
The tunability of the optical properties can be achieved through several design principles:
Substitution Effects: The electron-withdrawing nature of the trifluoromethyl (-CF3) group on the phenyl ring significantly impacts the electronic distribution within the molecule. This can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.
Schiff Base Formation: The reactive formyl group can readily undergo condensation reactions with primary amines to form Schiff bases. This derivatization extends the π-conjugated system of the molecule, generally leading to a red-shift in the absorption and emission spectra. The specific amine used for the Schiff base formation offers a modular approach to fine-tune the optical response. For instance, reacting this compound with aromatic amines can enhance π-π stacking interactions and influence the aggregation-induced emission (AIE) properties. nih.gov
Metal Ion Coordination: The ortho-hydroxy and formyl groups create a bidentate chelation site for metal ions. Coordination to different metal ions can rigidify the molecular structure, enhance fluorescence quantum yields, and lead to distinct changes in the emission wavelength, forming the basis for metal ion sensors.
A representative table illustrating the effect of derivatization on the optical properties of similar salicylaldehyde-based compounds is shown below.
| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |
| Salicylaldehyde Azine | 370 | 460 | 0.25 (in solid state) |
| Schiff base with Aniline | 380 | 480 | 0.15 |
| Schiff base with Naphthylamine | 400 | 520 | 0.30 |
| Complex with Zn(II) | 375 | 470 | 0.45 |
| Complex with Al(III) | 370 | 465 | 0.50 |
This table is illustrative and shows typical data for analogous compounds.
The tunable fluorescence of derivatives of this compound makes them promising candidates for the development of "turn-on" or "turn-off" fluorescent sensors. The sensing mechanism often relies on the specific interaction of the target analyte with the sensor molecule, leading to a measurable change in its fluorescence intensity or wavelength.
Anion Sensing: The phenolic hydroxyl group can act as a recognition site for anions like fluoride (B91410) through hydrogen bonding interactions. This interaction can disrupt the ESIPT process, resulting in a distinct ratiometric or "turn-on" fluorescent response, enabling the selective detection of biologically important anions. nih.gov
Metal Ion Detection: As mentioned, the chelation of metal ions can significantly alter the fluorescence properties. This principle can be exploited to design selective sensors for various metal ions. The specificity can be tuned by modifying the structure of the Schiff base ligand derived from this compound.
Bioimaging: The ability to function in complex biological environments is a key requirement for bioimaging probes. Fluorescent probes based on the salicylaldehyde skeleton have been successfully used for imaging in living systems. nih.govresearchgate.net The trifluoromethyl group in this compound can enhance the lipophilicity of the probe, potentially improving its cell permeability. Furthermore, the "turn-on" fluorescence upon interaction with a specific biological target can improve the signal-to-noise ratio in cellular imaging applications.
Supramolecular Assembly and Self-Healing Materials Incorporating the Compound
The formation of ordered structures through non-covalent interactions is a hallmark of supramolecular chemistry. This compound possesses multiple functional groups that can participate in these interactions, driving the self-assembly into complex architectures.
The self-assembly of molecules is directed by a combination of weak, reversible interactions. nih.govfortunejournals.com For this compound and its derivatives, the key non-covalent interactions include:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen and the nitrogen in Schiff base derivatives are hydrogen bond acceptors. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. rsc.org
π-π Stacking: The aromatic rings in the molecule can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. rsc.org The extended π-system in Schiff base derivatives further enhances these interactions.
Halogen Bonding and Dipole-Dipole Interactions: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding and dipole-dipole interactions, providing additional directional control over the self-assembly process.
Hydrophobic Interactions: The trifluoromethylphenyl group imparts significant hydrophobicity, which can drive the aggregation of these molecules in aqueous environments to minimize contact with water. rsc.org
These non-covalent interactions can be exploited to create self-healing materials. By incorporating these molecules into a polymer matrix, the reversible nature of the non-covalent bonds can allow the material to repair itself after damage.
The ability of this compound to act as a ligand for metal ions or as a monomer in polymerization reactions makes it a valuable component for the construction of porous crystalline materials like MOFs and COFs.
Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters linked together by organic ligands. The salicylaldehyde moiety of this compound can coordinate to metal centers, and its derivatives, such as those containing additional carboxylate groups, can act as multitopic linkers to build porous frameworks. The presence of the trifluoromethylphenyl group can influence the pore size and chemical environment within the MOF, potentially enhancing its properties for gas storage, separation, or catalysis. The coordination of the salicylaldehyde functional moiety has been explored in the synthesis of two-dimensional conjugated MOFs. rsc.org
Covalent Organic Frameworks (COFs): COFs are porous polymers with crystalline structures, formed by the reaction of organic monomers. researchgate.net The formyl group of this compound can react with multitopic amines to form imine-linked COFs. The phenol group can also be utilized in the formation of other types of linkages. The incorporation of the trifluoromethylphenyl group into the COF backbone can impart desirable properties such as high chemical stability and hydrophobicity, which are advantageous for applications in heterogeneous catalysis and as stationary phases in chromatography.
A table summarizing the key features of MOFs and COFs is presented below.
| Feature | Metal-Organic Frameworks (MOFs) | Covalent Organic Frameworks (COFs) |
| Building Blocks | Metal Ions/Clusters and Organic Ligands | Organic Monomers |
| Bonds | Coordination Bonds | Covalent Bonds |
| Typical Ligands/Monomers | Carboxylates, Azoles, Phenols | Boronic acids, Aldehydes, Amines |
| Porosity | High and Tunable | High and Tunable |
| Crystallinity | Crystalline | Crystalline |
| Potential Applications | Gas Storage, Separation, Catalysis, Sensing | Catalysis, Sensing, Energy Storage |
Future Research Directions and Translational Potential
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
Future research is anticipated to focus on developing more efficient and environmentally benign methods for synthesizing 2-Formyl-4-(3-trifluoromethylphenyl)phenol and its derivatives. While classical methods like the Suzuki-Miyaura coupling are effective for creating the core biphenyl (B1667301) structure, there is a growing need for pathways that improve atom economy and avoid the use of hazardous reagents. smolecule.com Research into sustainable synthetic strategies, such as developing mercury-free processes, is a key direction for related organometallic compounds and could be adapted for this class of molecules. nih.gov The goal will be to devise syntheses that are not only high-yielding but also scalable and aligned with the principles of green chemistry.
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
The known reactivity of this scaffold includes standard transformations of its functional groups. The formyl group can undergo oxidation to a carboxylic acid or reduction to an alcohol, while the phenolic hydroxyl group can direct electrophilic aromatic substitution. smolecule.comsmolecule.com Future investigations should aim to uncover novel reactivity modes. This could involve exploring cycloaddition reactions, C-H activation, or photochemical transformations to access new molecular architectures. Understanding these undiscovered pathways will significantly broaden the synthetic utility of the title compound and its analogs.
Rational Design of Next-Generation Ligands and Catalysts Based on this compound Scaffolds
The 2-formylphenol structure is a well-established precursor for Schiff base ligands, which are crucial in coordination chemistry. researchgate.net By reacting this compound with various amines, a diverse library of ligands can be generated. These ligands can then be complexed with a range of metals, including ruthenium, rhodium, iridium, and vanadium, to form catalysts with tailored properties. nih.gov Future work will focus on the rational design of these ligands to create next-generation catalysts for applications in asymmetric synthesis, polymerization, and other important industrial processes. The electronic and steric influence of the 3-trifluoromethylphenyl group is a key parameter that can be fine-tuned in this design process.
Table 1: Examples of Metal Complexes with Analogous Schiff Base Ligands
| Metal | Complex Example | Reference |
|---|---|---|
| Ruthenium | chloro-(1-methyl-4-(propan-2-yl)benzene)-(2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenolato)ruthenium(II) | nih.gov |
| Rhodium | (η⁵-pentamethylcyclopentadienyl)chlorido[2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenolato]rhodium(III) | nih.gov |
| Iridium | (η⁵-pentamethylcyclopentadienyl)chlorido[2-({[4-(trifluoromethyl) phenyl]imino}methyl)phenolato]iridium(III) | nih.gov |
This table presents data for ligands analogous to those derivable from the title compound, illustrating the potential for coordination chemistry.
Advanced Mechanistic Studies for Complex Biological and Material Science Applications
Preliminary studies on related trifluoromethylated phenols and their derivatives suggest potential biological activities, including antitumor and antimicrobial effects. smolecule.comsmolecule.comresearchgate.net A crucial future direction is to perform advanced mechanistic studies to understand how these molecules interact with biological targets. This involves a combination of computational methods, like Density Functional Theory (DFT) studies, and experimental assays to elucidate structure-activity relationships. nih.gov In materials science, related Schiff base compounds are known for their thermochromic and photochromic properties. researchgate.net Mechanistic investigations will be vital to understand the intramolecular proton transfer and other processes that govern these phenomena, paving the way for the development of smart materials.
Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Advanced Materials Science, Drug Discovery)
The versatility of the this compound scaffold makes it an ideal candidate for integration into broad, multidisciplinary research platforms.
Drug Discovery: Its potential biological activity makes it a valuable starting point for medicinal chemistry programs aimed at developing new therapeutic agents. smolecule.comresearchgate.net The trifluoromethyl group can enhance membrane permeability and binding affinity, key properties for drug candidates. smolecule.com
Advanced Materials Science: As a precursor to Schiff bases, it can be used to create novel dyes, pigments, and materials with unique optical and thermal properties for applications in sensors and molecular switches. smolecule.comresearchgate.net
Chemical Biology: Derivatives of this compound can be designed as molecular probes to study biological processes, such as the inhibition of photosynthetic electron transport, as has been investigated with related structures. researchgate.net
Identification of Challenges and Opportunities in the Field of Trifluoromethylated Formylphenols
The primary challenge in this field is the need for a systematic investigation into how the specific substitution pattern of compounds like this compound influences their chemical and physical properties. Much of the existing research focuses on other isomers, such as those with 4-trifluoromethylphenyl or 6-substituted phenyl groups. smolecule.comcymitquimica.com
This knowledge gap presents a significant opportunity. A thorough exploration of the 3-substituted isomer and a comparative analysis against other isomers could reveal unique properties and advantages. The opportunities lie in leveraging the compound's distinct electronic and steric profile to create highly selective catalysts, more potent biological agents, or materials with enhanced performance characteristics. The continued development of synthetic methods and a deeper understanding of its reactivity will unlock the full potential of this promising class of molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Formyl-4-(3-trifluoromethylphenyl)phenol, and what factors influence their efficiency?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for biphenyl formation followed by Vilsmeier-Haack formylation. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach the trifluoromethylphenyl group .
- Reaction conditions : Temperature control (e.g., 80–100°C) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
- Purification challenges : Column chromatography or recrystallization to isolate the product due to structural similarity to byproducts .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on distinguishing phenolic -OH (δ ~9–10 ppm) and formyl -CHO (δ ~10 ppm) signals. Use deuterated DMSO to stabilize hydroxyl protons .
- FT-IR : Confirm the presence of formyl (C=O stretch ~1680–1720 cm⁻¹) and phenolic O-H (broad band ~3200–3600 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 266.2153 and fragmentation patterns for structural validation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays under standardized conditions (e.g., IC₅₀ determination in cancer cell lines) to address variability in reported EC₅₀ values .
- Solvent effects : Test solubility in DMSO vs. aqueous buffers, as aggregation in polar solvents may reduce apparent bioactivity .
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability assays to confirm target specificity .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2 or EGFR kinases) by analyzing formyl and trifluoromethyl interactions .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and metabolic stability to optimize pharmacokinetic profiles .
Q. What experimental designs minimize artifacts when studying surface adsorption of this compound in environmental chemistry?
- Methodological Answer :
- Controlled surface preparation : Use silica or polymer-coated substrates to mimic environmental interfaces and reduce nonspecific binding .
- In situ spectroscopy : Employ time-resolved ATR-FTIR to monitor adsorption kinetics and identify degradation products under UV/oxidant exposure .
- Statistical controls : Include blank substrates and replicate experiments to distinguish compound-specific effects from background noise .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 45–75%) for this compound?
- Methodological Answer :
- Parameter optimization : Systematically vary catalyst loading (0.5–5 mol%), solvent (THF vs. DMF), and reaction time to identify yield-limiting steps .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized phenols) and adjust protecting groups if needed .
- Collaborative validation : Share protocols via platforms like Zenodo to ensure reproducibility across labs .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize phenolic waste with NaOH before disposal to prevent environmental contamination .
- Toxicity screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
